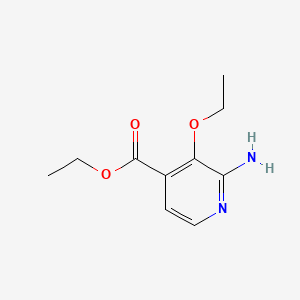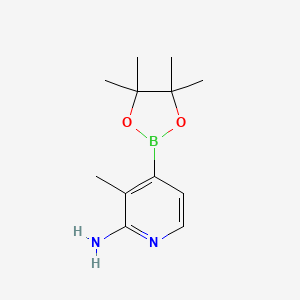
2-Aminomethyl-5-fluorophenyl-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-[2-(Aminomethyl)-5-fluorophenyl]boronic acid is an organoboron compound that has garnered significant interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a fluorinated aromatic ring with an aminomethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid derivative . The reaction conditions often include the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene or ethanol) under an inert atmosphere.
Industrial Production Methods
Industrial production of B-[2-(Aminomethyl)-5-fluorophenyl]boronic acid may involve similar synthetic routes but on a larger scale. Optimizations for industrial processes include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
B-[2-(Aminomethyl)-5-fluorophenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, facilitated by the presence of the fluorine atom and the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide for oxidation), reducing agents (e.g., sodium borohydride for reduction), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group may yield boronic esters, while substitution reactions on the aromatic ring can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
B-[2-(Aminomethyl)-5-fluorophenyl]boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which B-[2-(Aminomethyl)-5-fluorophenyl]boronic acid exerts its effects is largely dependent on its interactions with target molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors . The fluorine atom enhances the compound’s stability and reactivity, while the aminomethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the fluorine and aminomethyl substituents, resulting in different reactivity and applications.
2-Fluorophenylboronic acid: Similar to B-[2-(Aminomethyl)-5-fluorophenyl]boronic acid but without the aminomethyl group, affecting its biological interactions.
Aminomethylphenylboronic acid: Lacks the fluorine atom, which influences its chemical stability and reactivity.
Uniqueness
B-[2-(Aminomethyl)-5-fluorophenyl]boronic acid is unique due to the combination of the boronic acid group with both a fluorine atom and an aminomethyl substituent. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and the ability to form specific interactions with biological molecules. These features make it a valuable compound in various fields of research and applications.
Propiedades
Número CAS |
850689-32-6 |
|---|---|
Fórmula molecular |
C7H9BFNO2 |
Peso molecular |
168.96 g/mol |
Nombre IUPAC |
[2-(aminomethyl)-5-fluorophenyl]boronic acid |
InChI |
InChI=1S/C7H9BFNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,11-12H,4,10H2 |
Clave InChI |
BZJLAAIEOZMRNR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)F)CN)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl-](/img/structure/B13923173.png)
![4-[4-[(2,6-Dioxo-3-piperidinyl)amino]phenyl]-1-piperidineacetic acid](/img/structure/B13923176.png)
![4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923182.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B13923188.png)





![[4-(2-Trimethylsilyl-ethoxymethoxy)-naphthalen-2-yl]-methanol](/img/structure/B13923220.png)

![5-(1-Methyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13923240.png)

![3-[1-(Trifluoromethyl)vinyl]benzonitrile](/img/structure/B13923289.png)
